molecular formula C9H10ClNO3 B6316395 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid CAS No. 1602466-28-3

5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid

Cat. No.: B6316395
CAS No.: 1602466-28-3
M. Wt: 215.63 g/mol
InChI Key: QVGAOCAWYHDHGR-UHFFFAOYSA-N
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Description

5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid: is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group, an isopropoxy group, and a carboxylic acid group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid typically involves the reaction of 5-chloro-2-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Scientific Research Applications

Chemistry: 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It helps in understanding the binding mechanisms and activity of pyridine-based drugs .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of anti-inflammatory and antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chloro and isopropoxy groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the isopropoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-chloro-2-propan-2-yloxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGAOCAWYHDHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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